molecular formula C15H22BrN3O2 B8503228 1,1-Dimethylethyl 4-(5-bromo-2-pyridyl)-1,4-diazepane-1-carboxylate

1,1-Dimethylethyl 4-(5-bromo-2-pyridyl)-1,4-diazepane-1-carboxylate

Cat. No.: B8503228
M. Wt: 356.26 g/mol
InChI Key: SBRVPYLADJKMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 4-(5-bromo-2-pyridyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O2 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-6-5-12(16)11-17-13/h5-6,11H,4,7-10H2,1-3H3

InChI Key

SBRVPYLADJKMPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.03 g (5 mmol) of 1,1-dimethylethyl 1,4-diazepane-1-carboxylate, 1.19 g (5 mmol) of 2,5-dibromopyridine and 0.7 g (5 mmol) of potassium carbonate suspended in 0.90 ml of dimethyl sulfoxide (DMSO) are introduced into an autoclave. The mixture is heated at 150° C. for 22 hours. The reaction mixture is allowed to cool to room temperature, it is taken up in ethyl acetate, and the organic solution is washed with water and then brine, and dried over sodium sulfate. The filtrate is concentrated under reduced pressure and the residue thus obtained is purified by chromatography on silica gel, eluting with a 99.5/0.5 mixture of dichloromethane and methanol. 1.63 g of product are obtained in the form of an oil, and are used without further purification in the following step.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.9 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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